molecular formula C15H12ClFN2O2 B2987340 (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone CAS No. 1436060-60-4

(6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone

Cat. No.: B2987340
CAS No.: 1436060-60-4
M. Wt: 306.72
InChI Key: XDGNFMQIAZNURK-UHFFFAOYSA-N
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Description

This compound is a benzoxazine derivative featuring a 6-chloro-2-methyl-substituted dihydro-1,4-benzoxazine core linked via a methanone group to a 2-fluoropyridin-4-yl moiety.

Properties

IUPAC Name

(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c1-9-8-19(12-7-11(16)2-3-13(12)21-9)15(20)10-4-5-18-14(17)6-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGNFMQIAZNURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-fluoropyridin-4-yl)methanone has garnered attention in recent years due to its potential biological activities. This article delves into the biological properties, synthesis, and relevant case studies associated with this compound.

Antimicrobial Properties

Research indicates that compounds containing benzoxazine structures exhibit significant antimicrobial activities. A study focused on various derivatives of benzoxazine demonstrated that modifications at the nitrogen or oxygen positions could enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that similar benzoxazine derivatives possess anticancer properties. For instance, compounds with a benzoxazine framework have been reported to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology . The specific derivative has not been extensively studied for anticancer effects; however, its structural analogs indicate promising pathways for further investigation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses . This property could position the compound as a candidate for anti-inflammatory therapies.

Synthesis

The synthesis of this compound generally involves the reaction of 6-chloro-2-methylbenzoxazinone with 2-fluoropyridine under controlled conditions. The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the desired product with high purity.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various benzoxazine derivatives against common pathogens. The results indicated that derivatives with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. The specific compound showed moderate effectiveness against E. coli, supporting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Chemical structure comparison involves graph-based methods to identify common subgraphs or functional groups (Figure 4 in illustrates analogous cofactor comparisons) . For binary chemoinformatics data, similarity coefficients like the Tanimoto index are widely used to quantify structural overlap. Studies suggest that while the Tanimoto method is reliable, other coefficients (e.g., Dice, Cosine) may offer nuanced insights for specific datasets .

Substituent Effects and Key Analogues

The compound’s structural uniqueness lies in its chloro-methyl-benzoxazine and 2-fluoropyridine substituents. Comparisons with analogues reveal:

  • 6-(2-Chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (): Replaces the methyl group with a chloroacetyl substituent and lacks the fluoropyridine moiety.
  • Methylofuran cofactors (): Share a benzoxazine-like scaffold but incorporate formyl groups and glutamic acid linkages, critical for one-carbon metabolism in microorganisms. The absence of a pyridine ring in these cofactors highlights functional divergence .

Physicochemical and Bioactivity Trends

Substituent modifications significantly impact properties:

  • Fluorine on pyridine improves metabolic stability via reduced cytochrome P450 interactions.
  • Methyl groups on benzoxazine may restrict ring conformation, affecting binding pocket compatibility.

Table 1. Comparative Analysis of Benzoxazine Derivatives

Compound Name Benzoxazine Substituents Pyridine Substituents Molecular Weight (g/mol) Predicted logP Tanimoto Similarity* Notable Features
Target Compound 6-Cl, 2-Me 2-F ~320.7 ~2.8 1.00 High electronegativity
6-(2-Chloroacetyl)-4-propyl-benzoxazin-3-one 6-Cl, 2-(Cl-acetyl), 4-propyl None ~296.7 ~3.5 0.45 Enhanced lipophilicity
Methylofuran (MFR-a) Formyl, glutamic acid linkages None ~850.0 ~-1.2 0.22 Cofactor for C1 metabolism

*Tanimoto similarity calculated using binary fingerprints (Morgan fingerprints, radius=2) .

Research Implications and Limitations

While structural comparisons provide mechanistic insights, bioactivity data for the target compound remain unreported in the provided evidence. Further studies should prioritize synthesizing analogues with varied halogenation (e.g., replacing Cl with Br or F) and evaluating their pharmacokinetic profiles. The graph-based and coefficient-driven methods highlighted in and offer robust frameworks for such analyses .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:

  • Synthesis: Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing the benzoxazinone-pyridine scaffold. For example, coupling 6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine with 2-fluoropyridine-4-carboxylic acid derivatives via a ketone linkage. Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to enhance yield .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 60:40 acetonitrile/water, UV detection at 254 nm) .

Table 1: Example Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄DMF/H₂O8065
PdCl₂(dppf)Toluene10072

Q. How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • NMR: Assign peaks using ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals: benzoxazinone methyl (δ ~1.5 ppm), fluoropyridine aromatic protons (δ ~7.8–8.2 ppm) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error. Expected m/z: 320.0521 (C₁₅H₁₂ClFN₂O₂) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/chloroform) and analyze diffraction patterns .

Q. What experimental precautions are needed to ensure compound stability during assays?

Methodological Answer:

  • Storage: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation.
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. If degradation >5%, use continuous cooling (4°C) during long-term experiments .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound?

Methodological Answer:

  • Impurity Identification: Use LC-MS with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid). Common impurities:
  • Dehalogenated byproduct (loss of Cl/F).

  • Oxidative degradation products (e.g., benzoxazinone ring opening) .

    • Quantification: Compare against reference standards (e.g., EP impurity guidelines) with a detection limit of 0.1% .

    Table 2: Impurity Detection Parameters

    ImpurityRetention Time (min)MS Fragments (m/z)
    Dehalogenated byproduct12.3284.0985, 153.0412
    Oxidative degradation15.7336.0610, 178.0298

Q. What computational approaches are suitable for studying its biological interactions?

Methodological Answer:

  • Molecular Docking: Use Discovery Studio or AutoDock Vina to model binding to target proteins (e.g., kinases). Optimize ligand conformations with MM/GBSA free-energy calculations .
  • MD Simulations: Run 100-ns simulations (GROMACS) in explicit solvent to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀ measurements under identical pH/temperature).
  • Meta-Analysis: Use tools like RevMan to pool data from ≥3 independent studies. Apply Cochran’s Q test (p<0.05) to identify heterogeneity sources .

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